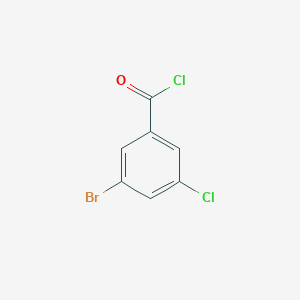

3-Bromo-5-chlorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZOCJLKKONRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679245 | |

| Record name | 3-Bromo-5-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-27-6 | |

| Record name | 3-Bromo-5-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Halogenated Benzoyl Chlorides in Synthetic Chemistry

Halogenated benzoyl chlorides belong to the class of acyl chlorides, which are derivatives of carboxylic acids. The presence of one or more halogen atoms on the benzene (B151609) ring significantly influences the reactivity and properties of these compounds. Benzoyl chloride itself is a vital chemical intermediate, with vast applications in the production of dyes, perfumes, pharmaceuticals, and resins. ontosight.aiatamanchemicals.comatamankimya.com The addition of halogens like bromine and chlorine further enhances their utility in organic synthesis.

These halogenated compounds are typically reactive, participating in a variety of chemical transformations. They readily react with alcohols to form esters and with amines to yield amides. atamanchemicals.comwikipedia.org Furthermore, they are key reactants in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds to produce ketones and other derivatives. atamanchemicals.comwikipedia.org The specific positioning of the halogen atoms on the aromatic ring, as seen in 3-bromo-5-chlorobenzoyl chloride, offers regiochemical control in subsequent reactions, a crucial aspect for the synthesis of complex molecules.

Research Significance of 3 Bromo 5 Chlorobenzoyl Chloride As a Versatile Building Block

The research significance of 3-bromo-5-chlorobenzoyl chloride stems from its role as a bifunctional reagent. The acyl chloride group provides a reactive site for nucleophilic acyl substitution, while the bromo and chloro substituents on the aromatic ring open avenues for a diverse range of cross-coupling reactions. This dual reactivity allows for the sequential introduction of different functionalities, making it an ideal starting material for the synthesis of a wide array of complex organic molecules.

In academic research, this compound is particularly valuable for the synthesis of novel heterocyclic compounds, which form the backbone of many pharmaceutical and agrochemical products. For instance, it has been used in the synthesis of Schiff base compounds which have shown potent antibacterial activities. researchgate.net The distinct electronic effects of the bromine and chlorine atoms can be exploited to fine-tune the chemical and biological properties of the resulting molecules. The presence of chlorine, in particular, is a common feature in many FDA-approved drugs, highlighting the importance of chloro-containing building blocks in medicinal chemistry. nih.gov

The table below summarizes some of the key properties of this compound:

| Property | Value |

| CAS Number | 21900-27-6 nih.govaobchem.com |

| Molecular Formula | C7H3BrCl2O nih.govcymitquimica.com |

| Molecular Weight | 253.90 g/mol nih.govcymitquimica.com |

| IUPAC Name | This compound nih.gov |

Applications of 3 Bromo 5 Chlorobenzoyl Chloride in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The reactivity of the acyl chloride group in 3-bromo-5-chlorobenzoyl chloride makes it an excellent starting point for the introduction of a variety of substituents and the construction of intricate molecular architectures.

Diversification of Functional Groups via Acylation

The primary utility of this compound lies in its ability to readily undergo acylation reactions. This allows for the introduction of the 3-bromo-5-chlorobenzoyl moiety onto a wide range of nucleophiles, including alcohols, amines, and arenes. A notable example is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.

In a patented process, this compound is utilized in a Friedel-Crafts acylation reaction with phenetole (B1680304) (ethoxybenzene) to synthesize 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685). organic-chemistry.org This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (B1173362), and proceeds by the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution onto the electron-rich phenetole ring. organic-chemistry.org The resulting benzophenone derivative is a key intermediate in the synthesis of various target molecules, potentially in the pharmaceutical or agrochemical industries.

The general conditions for such a reaction are outlined in the table below, based on a similar patented procedure for a related compound. rsc.org

| Reagent/Condition | Role/Parameter |

| This compound | Acylating agent |

| Phenetole | Substrate |

| Aluminum trichloride | Lewis acid catalyst |

| Dichloromethane (B109758) | Solvent |

| Vacuum condition | To drive the reaction |

| 5% Sodium bicarbonate solution | Work-up (neutralization) |

| Water | Work-up (washing) |

| Ethanol/water | Recrystallization solvent |

| Table 1: Generalized Conditions for Friedel-Crafts Acylation |

Synthesis of Polyfunctionalized Aromatic Systems

The presence of three distinct reactive sites on this compound—the acyl chloride, the bromine atom, and the chlorine atom—renders it an ideal precursor for the synthesis of polyfunctionalized aromatic systems. Following an initial acylation reaction, the bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This sequential functionalization allows for the precise installation of different substituents around the aromatic core, leading to the generation of a diverse library of complex molecules from a single starting material.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry. The reactivity of this compound can be harnessed to construct a variety of heterocyclic scaffolds.

Formation of Nitrogen-Containing Heterocycles

While direct, one-pot syntheses of nitrogen-containing heterocycles from this compound are not extensively documented, its derivatives are key precursors. For instance, the related compound, 3-bromobenzohydrazide, can be synthesized from 3-bromobenzoyl chloride and subsequently reacted with aldehydes to form hydrazones. One such example is the synthesis of N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide. mdpi.com This reaction involves the condensation of a hydrazide with an aldehyde to form a C=N bond, a common strategy for building larger, nitrogen-containing molecules. mdpi.com Such hydrazone derivatives can be further cyclized to form various heterocycles like pyrazoles or oxadiazoles.

General synthetic strategies for nitrogen-containing heterocycles often involve the initial formation of an amide bond using an acyl chloride, followed by intramolecular cyclization. For example, N-allylbenzamides can undergo intramolecular oxidative cyclization to form oxazoles. nih.gov It is plausible that an N-allyl amide derived from this compound could undergo a similar transformation to yield a highly substituted oxazole.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The synthesis of oxygen- and sulfur-containing heterocycles, such as benzoxazinones and benzothiazinones, often proceeds through the acylation of a suitably substituted precursor followed by intramolecular cyclization. For example, the reaction of an anthranilic acid with a benzoyl chloride in the presence of a coupling agent can lead to the formation of a 2-substituted-4H-3,1-benzoxazin-4-one. rsc.orgrsc.orgnih.gov By analogy, reacting this compound with an appropriately substituted anthranilic acid could provide a route to novel, halogenated benzoxazinones.

Similarly, benzothiazinones can be synthesized from benzoyl chlorides via the formation of a benzoyl thiocarbamate intermediate, followed by intramolecular cyclization. vapourtec.comresearchgate.net This methodology has been applied to the synthesis of clinical candidates for tuberculosis treatment. vapourtec.comresearchgate.net The application of this strategy to this compound would likely yield novel benzothiazinone scaffolds with potential biological activity. The general approach is outlined below:

| Step | Reaction | Precursors |

| 1 | Thiocarbamate Formation | This compound, Thiourea derivative |

| 2 | Intramolecular Cyclization | Benzoyl thiocarbamate intermediate |

| Table 2: General Strategy for Benzothiazinone Synthesis |

Stereoselective and Asymmetric Synthesis Using this compound Precursors

While this compound itself is achiral, it can be a valuable starting material for stereoselective and asymmetric synthesis. The introduction of chirality can be achieved through several established methodologies.

One common approach is the use of a chiral auxiliary. iscnagpur.ac.in An achiral acid chloride, such as this compound, can be reacted with a chiral alcohol or amine to form a chiral ester or amide. This chiral substrate can then undergo diastereoselective reactions, where the stereochemical outcome is controlled by the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved to yield an enantiomerically enriched product.

Another strategy involves the asymmetric reduction of a ketone precursor. For instance, a ketone derived from the Friedel-Crafts acylation of an aromatic compound with this compound can be subjected to asymmetric reduction using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst or a chiral borane (B79455) reagent. This would lead to the formation of a chiral secondary alcohol with high enantiomeric excess. The resulting chiral alcohol can then serve as a key intermediate in the synthesis of more complex chiral molecules.

Role in Pharmaceutical and Agrochemical Research and Development

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

As a reactive intermediate, 3-bromo-5-chlorobenzoyl chloride and its close analogs are employed in the construction of novel APIs. The benzoyl moiety is a common scaffold in drug discovery, and this particular substituted version allows for the creation of targeted and specialized therapeutic agents.

Synthesis of Specific Drug Candidates and Their Analogs

Research has demonstrated the use of substituted bromo-chlorobenzoyl chlorides in the synthesis of potential drug candidates. A notable example involves the reaction of a closely related analog, 2-methoxy-3-bromo-5-chlorobenzoyl chloride, with N,N-diethylethylene diamine to produce N-(2-diethylaminoethyl)-2-methoxy-3-bromo-5-chlorobenzamide phosphate. google.com This compound was identified as a white solid with a melting point of 126-127°C and was developed for its potential therapeutic effects. google.com

This synthetic pathway highlights a common strategy where the acyl chloride is reacted with a diamine to form a benzamide (B126) derivative, a chemical structure present in numerous pharmaceuticals. google.com Furthermore, this compound can be reacted with azetidine (B1206935) precursors to form compounds like 1-(3-Bromo-5-chlorobenzoyl)azetidine, which are explored as intermediates in the synthesis of new drug candidates. smolecule.com

Interactive Table: Pharmaceutical Intermediates from Substituted Benzoyl Chlorides

| Starting Material | Reactant | Resulting Compound | Potential Application | Reference |

| 2-methoxy-3-bromo-5-chlorobenzoyl chloride | N,N-diethylethylene diamine | N-(2-diethylaminoethyl)-2-methoxy-3-bromo-5-chlorobenzamide phosphate | Treatment of emesis | google.com |

| This compound | Azetidine precursor | 1-(3-Bromo-5-chlorobenzoyl)azetidine | Drug candidate intermediate | smolecule.com |

Development of Targeted Therapies

The synthesis of specifically substituted benzamides, such as N-(2-diethylaminoethyl)-2-methoxy-3-bromo-5-chlorobenzamide, is integral to the development of targeted therapies. google.com By designing molecules that interact with specific biological targets, such as receptors or enzymes involved in disease pathways, researchers can create more effective treatments. The compound prepared from the bromo-chloro-substituted benzoyl chloride was investigated for the treatment of emesis, indicating a targeted approach to a specific physiological disturbance. google.com

Application in Agrochemical Compound Development

In agricultural science, this compound is a valuable precursor for creating new herbicides and insecticides designed to protect crops and improve yields. guidechem.comechemi.com Its derivatives are often engineered to disrupt the metabolic processes of specific weeds or pests. guidechem.com

Synthesis of Herbicides and Insecticides

A significant application of this compound is in the synthesis of potent herbicides. guidechem.com A key example is its reaction with 3-amino-3-methylbutyne to form N-(1,1-dimethylpropynyl)-3-bromo-5-chlorobenzamide. google.com This reaction involves converting 3-bromo-5-chlorobenzoic acid into its more reactive acid chloride form, this compound, which is then coupled with the amine. google.com The resulting benzamide has been identified as a compound with outstanding herbicidal activity. google.com

Interactive Table: Herbicidal Compounds from this compound

| Starting Material | Reactant | Resulting Compound | Identified Activity | Reference |

| This compound | 3-amino-3-methylbutyne | N-(1,1-dimethylpropynyl)-3-bromo-5-chlorobenzamide | Pre-emergence herbicide | google.com |

Crop Protection Agent Innovation

The development of N-(1,1-dimethylpropynyl)-3,5-disubstituted-benzamides, including the derivative from this compound, represents an innovation in crop protection. google.com These compounds are particularly effective as selective pre-emergence herbicides, meaning they can control unwanted weeds before they sprout without harming established crops. google.com Field tests have shown that crops such as cotton and soybeans exhibit high tolerance to these herbicides, even at application rates of 4 lbs per acre. google.com This selectivity is crucial for modern agriculture, enabling effective weed management and protecting crop yields. google.com

Research into Structure-Activity Relationships (SAR) of Derivatives

The study of how the chemical structure of a molecule affects its biological activity is known as Structure-Activity Relationship (SAR) research. This compound and its analogs are valuable tools for such studies. By systematically modifying the substituents on the benzoyl ring, researchers can determine which chemical features are essential for a desired biological effect.

In the context of herbicides, patent literature describes the synthesis of a variety of N-(1,1-dimethylpropynyl)-3,5-disubstituted-benzamides, where the substituents are varied (e.g., dichloro, bromo-chloro, bromo-methyl, difluoro). google.com Comparing the herbicidal efficacy of these different analogs allows researchers to understand the impact of having a bromine and a chlorine atom, as in N-(1,1-dimethylpropynyl)-3-bromo-5-chlorobenzamide, versus other combinations. google.com This research has found that the N-(1,l-dimethylpropynyl)-3,5-disubstituted-benzamides as a class exhibit high pre-emergence activity against many grassy and broadleaf weeds, demonstrating a successful outcome of SAR-guided design. google.com

Medicinal Chemistry Approaches Utilizing this compound Scaffolds

The strategic incorporation of halogen atoms into molecular scaffolds is a well-established and powerful tool in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-bromo-5-chlorobenzoyl moiety represents a valuable, albeit specific, building block in this context. Its utility stems from the presence of two distinct halogen atoms and a reactive acyl chloride group, which allows for its facile integration into a variety of molecular architectures. This section explores the medicinal chemistry approaches that leverage the this compound scaffold, focusing on its role in the synthesis of diverse heterocyclic systems and as a core component in the design of targeted therapeutic agents. While extensive research focusing solely on a broad library of derivatives from this specific starting material is limited in publicly available literature, its application and the principles of its use can be inferred from studies on closely related analogues and patent literature.

The primary role of the this compound scaffold in medicinal chemistry is as a reactive intermediate for the synthesis of more complex molecules, typically through acylation reactions with amines, alcohols, or other nucleophiles. This leads to the formation of amides, esters, and other derivatives, where the 3-bromo-5-chlorophenyl group can serve as a key pharmacophoric element or as a platform for further structural modifications.

One of the key applications of halogenated benzoyl chlorides, including structures similar to this compound, is in the synthesis of kinase inhibitors. The di-halogenated phenyl ring can form crucial interactions within the ATP-binding pocket of various kinases. For instance, the bromine and chlorine atoms can participate in halogen bonding and other non-covalent interactions, enhancing the binding affinity and selectivity of the inhibitor. While specific data on this compound derivatives as kinase inhibitors is not abundant in peer-reviewed journals, the patent literature suggests its use in the generation of libraries of potential kinase inhibitors for screening.

Another area where this scaffold finds application is in the development of agents targeting G-protein coupled receptors (GPCRs). The substituted phenyl ring can act as a key recognition element for the receptor, with the specific halogenation pattern influencing the binding affinity and functional activity (agonist, antagonist, or inverse agonist).

The following table illustrates examples of biologically active compounds derived from structurally related halogenated benzoyl precursors, showcasing the types of biological activities and data that are typically generated in such medicinal chemistry programs. It is important to note that these are not direct derivatives of this compound but serve to exemplify the medicinal chemistry approaches.

| Compound Structure | Target | Biological Activity (IC50/EC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| N-(4-(trifluoromethyl)phenyl)-3-bromobenzamide | Not Specified | Anticancer activity against various cell lines | Oncology | mdpi.com |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | VEGFR-2 | IC50 = 0.728 µM | Oncology | nih.gov |

| N-(4-bromo-3-methylphenyl)-5-chloropyrazine-2-carboxamide | Alkaline Phosphatase | IC50 = 1.469 ± 0.02 µM | Infectious Diseases | mdpi.com |

| (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-(2,6-dimethylphenyl)sulfonamide | Various Cancer Cell Lines | High anticancer activity | Oncology | researchgate.net |

The data in the table, although from related compounds, underscores the potential of the 3-bromo-5-chlorobenzoyl scaffold. The diverse biological targets, including enzymes and receptors implicated in major diseases, highlight the versatility of this type of chemical motif. The development of a focused library of compounds derived from this compound could therefore be a promising strategy for the discovery of new therapeutic agents. The synthetic accessibility of the acyl chloride allows for the rapid generation of a wide array of derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of lead compounds.

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 3-bromo-5-chlorobenzoyl chloride is predicted to show three aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons would appear as distinct signals. The proton at the 2-position, being ortho to the electron-withdrawing benzoyl chloride group, would likely be the most downfield. The protons at the 4- and 6-positions would also have characteristic shifts influenced by the adjacent halogen atoms.

The ¹³C NMR spectrum would be expected to display six signals corresponding to the six unique carbon atoms in the aromatic ring, in addition to the signal for the carbonyl carbon of the acyl chloride. The carbonyl carbon signal would be significantly downfield due to the deshielding effect of the attached oxygen and chlorine atoms. The carbon atoms bonded to bromine and chlorine would also exhibit characteristic chemical shifts.

Table 1: Predicted NMR Data for this compound

| Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl | - | ~167-170 |

| C1 | - | ~135-138 |

| C2 | ~8.0-8.2 | ~130-132 |

| C3 | - | ~122-124 (C-Br) |

| C4 | ~7.8-8.0 | ~134-136 |

| C5 | - | ~133-135 (C-Cl) |

| C6 | ~7.9-8.1 | ~128-130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., DEPT-135)

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique for differentiating between CH, CH₂, and CH₃ groups. In the case of this compound, a DEPT-135 experiment would be expected to show three positive signals corresponding to the three CH groups in the aromatic ring. No negative signals (CH₂) or signals corresponding to CH₃ groups would be observed. The quaternary carbons (C1, C3, C5, and the carbonyl carbon) would be absent in the DEPT-135 spectrum, aiding in their assignment in the broadband-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

LC-MS and HRMS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of this compound and to assess its purity. The monoisotopic mass of this compound is 251.8744 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₇H₃BrCl₂O.

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.

Key fragmentation pathways would likely involve the loss of the acyl chloride group (-COCl) or individual halogen atoms.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Formula | Predicted m/z |

| [M]⁺ | [C₇H₃BrCl₂O]⁺ | 251.8744 |

| [M-Cl]⁺ | [C₇H₃BrClO]⁺ | 216.9050 |

| [M-Br]⁺ | [C₇H₃Cl₂O]⁺ | 172.9559 |

| [M-COCl]⁺ | [C₆H₃BrCl]⁺ | 188.9263 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretch of the acyl chloride group, typically in the range of 1750-1815 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-Br stretching vibrations at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic system. The presence of the carbonyl group and halogen substituents would influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates, are not available.

While crystallographic data for related molecules and derivatives exist, a definitive crystal structure for this compound itself remains to be determined and published. The inherent reactivity of the acyl chloride functional group can sometimes present challenges in obtaining single crystals suitable for X-ray diffraction analysis.

Future crystallographic studies would be invaluable for providing a precise three-dimensional model of the molecule in the solid state. Such data would offer definitive insights into intramolecular bond lengths and angles, as well as intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. This empirical data would complement and validate computational models and further elucidate the structure-property relationships of this compound.

Computational and Theoretical Studies on 3 Bromo 5 Chlorobenzoyl Chloride

Molecular Modeling and Docking Studies

Molecular modeling of 3-Bromo-5-chlorobenzoyl chloride involves the use of computational techniques to represent its three-dimensional structure. These models are crucial for understanding the steric and electronic properties conferred by the bromo, chloro, and benzoyl chloride functionalities. The initial step in molecular modeling is the generation of a 3D conformer of the molecule, which can be achieved through various software packages that utilize classical mechanics force fields.

Once a reliable 3D model is established, molecular docking studies can be performed. Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be employed to investigate its potential interaction with biological macromolecules, such as enzymes or receptors. This is particularly relevant in the field of drug discovery and design, where understanding the binding affinity and mode of interaction is a key step in identifying potential therapeutic agents.

The process would involve preparing the 3D structure of this compound and a target protein. A docking algorithm would then systematically explore various binding poses of the ligand within the active site of the protein, scoring each pose based on a set of energy functions. The results would provide a ranked list of potential binding modes and an estimation of the binding energy.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | PubChem |

| Molecular Weight | 253.90 g/mol | PubChem nih.gov |

| XLogP3-AA | 3.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 251.87443 Da | PubChem nih.gov |

| Monoisotopic Mass | 251.87443 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 11 | PubChem nih.gov |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and stability of this compound. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its orbitals and electron distribution.

The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. Quantum chemical calculations can quantify this reactivity through various descriptors. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's ability to donate and accept electrons. A low LUMO energy would indicate a high susceptibility to nucleophilic attack at the carbonyl carbon.

Furthermore, the calculation of electrostatic potential maps can visually represent the electron-rich and electron-deficient regions of the molecule. For this compound, these maps would likely show a significant positive potential around the carbonyl carbon, confirming its electrophilicity. The halogen substituents (bromine and chlorine) would also influence the electron distribution on the aromatic ring, which can be precisely analyzed through these calculations.

The stability of the molecule can be assessed by calculating its total energy and heats of formation. These thermodynamic parameters are crucial for understanding its behavior in chemical reactions and its potential for decomposition.

Table 2: Illustrative Quantum Chemical Calculation Results for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C(carbonyl): +0.4, O: -0.5, Cl(acyl): -0.2 | Indicates the partial charges on key atoms, highlighting reactive sites. |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic properties of molecules, which is a vital tool for their characterization and identification. For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be achieved through quantum chemical calculations.

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific movement of the atoms, and the calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific functional groups, such as the characteristic C=O stretching frequency of the benzoyl chloride.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing the predicted spectrum with an experimental one, the chemical structure can be confirmed.

UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT) calculations. This would reveal the wavelengths at which the molecule absorbs light, corresponding to the excitation of electrons to higher energy orbitals.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peak/Shift | Assignment |

| IR | ~1780 cm⁻¹ | C=O stretching of the acyl chloride |

| IR | ~800-900 cm⁻¹ | C-H bending for substituted benzene (B151609) |

| ¹³C NMR | ~168 ppm | Carbonyl carbon |

| ¹³C NMR | ~125-140 ppm | Aromatic carbons |

| ¹H NMR | ~7.8-8.2 ppm | Aromatic protons |

Note: The values in this table are typical predictions for a molecule with this structure and serve as an illustration.

Reaction Pathway Analysis through Computational Methods

A common reaction involving this compound is nucleophilic acyl substitution, where the chloride of the acyl chloride is replaced by a nucleophile. Computational methods can be used to model the step-by-step mechanism of such a reaction, for example, with an alcohol to form an ester. This would involve locating the transition state structure for the nucleophilic attack on the carbonyl carbon and calculating its activation energy. The stability of any tetrahedral intermediates formed during the reaction can also be assessed.

These studies can help in understanding the factors that influence the reaction rate and selectivity. For instance, the effect of the bromo and chloro substituents on the reactivity of the acyl chloride group can be systematically studied by comparing the calculated activation energies with those of unsubstituted benzoyl chloride. This provides a deeper understanding of the electronic effects of the halogen atoms on the reaction mechanism.

Table 4: Illustrative Reaction Pathway Analysis Data for the Ethanolysis of this compound

| Parameter | Illustrative Energy (kcal/mol) | Description |

| Reactant Complex Energy | 0.0 | Relative energy of the initial reactants. |

| Transition State Energy | +15.2 | Energy barrier for the reaction to occur. |

| Tetrahedral Intermediate Energy | -5.8 | Stability of the intermediate formed. |

| Product Complex Energy | -12.5 | Relative energy of the final products. |

Note: The values in this table are for illustrative purposes to show the type of data generated in a computational reaction pathway analysis.

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Methods

The traditional synthesis of 3-Bromo-5-chlorobenzoyl chloride typically involves the conversion of the corresponding carboxylic acid, 3-Bromo-5-chlorobenzoic acid, using a chlorinating agent. nih.govnih.gov Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). acs.orgyoutube.com While effective, these classical methods often generate hazardous byproducts and may require harsh reaction conditions.

Environmentally benign synthetic methods aim to replace these hazardous reagents with greener alternatives. Research in the broader field of acyl chloride synthesis has explored several more sustainable pathways that could be adapted for the production of this compound.

A key precursor for the synthesis of this compound is 3-Bromo-5-chlorobenzoic acid. nih.govhumanjournals.com The sustainable synthesis of this precursor is therefore a critical first step. Greener routes to substituted benzoic acids can involve catalytic carbonylation reactions or selective oxidation of the corresponding toluenes, avoiding the use of stoichiometric and often toxic oxidizing agents.

Solvent Selection and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of acyl chlorides often employ chlorinated solvents such as dichloromethane (B109758) or chloroform, which are associated with significant environmental and health concerns. Green chemistry encourages the use of safer, more sustainable solvents or, ideally, the elimination of solvents altogether.

For the synthesis of this compound, a shift towards greener solvents is a key sustainability goal. The table below presents a comparison of traditional and greener solvent options that could be considered for this synthesis, based on general principles of solvent selection.

Table 1: Solvent Selection for the Synthesis of this compound

| Solvent Class | Traditional Solvents | Greener Alternatives | Rationale for Greener Choice |

|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |

| Aromatic | Benzene (B151609), Toluene | Anisole, p-Cymene | Higher boiling point allowing for better recovery and reuse, lower toxicity than benzene. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, forms fewer peroxides, and has lower water solubility. |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO) (use with caution), Cyrene™ | DMSO is a powerful solvent but can be difficult to remove; Cyrene™ is a bio-based alternative to DMF. |

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green synthesis. For the conversion of a solid carboxylic acid like 3-Bromo-5-chlorobenzoic acid, a melt-phase reaction with a supported catalyst or a liquid chlorinating agent in the absence of an additional solvent could be a viable and highly atom-economical approach. Such methods not only eliminate solvent waste but can also lead to simplified product isolation and purification. Research on solvent-free acylation reactions has shown promise for various substrates and could be adapted for this specific transformation.

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. In the synthesis of this compound, catalyst design can play a pivotal role in creating a more sustainable process.

The conventional synthesis from the corresponding benzoic acid using thionyl chloride can be catalyzed by small amounts of N,N-dimethylformamide (DMF). dtu.dk While effective, research into more advanced catalytic systems is ongoing. The development of heterogeneous catalysts is particularly attractive from a sustainability perspective. Immobilizing a catalyst on a solid support allows for its easy removal from the reaction mixture by filtration and subsequent reuse, which is both economically and environmentally advantageous.

For the synthesis of this compound, potential heterogeneous catalysts could include:

Polymer-supported catalysts: For example, a polymer-bound equivalent of DMF or a pyridine-based catalyst could be employed.

Inorganic-supported catalysts: Catalytic species anchored to silica, alumina, or zeolites could offer high stability and recyclability.

Another innovative approach is the use of phase-transfer catalysis (PTC) . This technique is particularly useful for reactions involving reactants in different phases (e.g., a solid and a liquid). In the context of acyl chloride synthesis, a phase-transfer catalyst could facilitate the reaction between the sodium salt of 3-bromo-5-chlorobenzoic acid (in an aqueous or solid phase) and a chlorinating agent in an organic solvent, potentially under milder conditions and with improved selectivity.

Table 2: Comparison of Catalytic Systems for Acyl Chloride Synthesis

| Catalyst Type | Example | Advantages | Potential Application for this compound |

|---|---|---|---|

| Homogeneous | N,N-Dimethylformamide (DMF) | High activity and selectivity. | Commonly used with thionyl chloride for efficient conversion of the corresponding benzoic acid. |

| Heterogeneous | Polymer-bound pyridine (B92270) derivative | Easy separation and recyclability, reduced contamination of the product. | Could be used in a packed-bed reactor for continuous production, minimizing waste. |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) or phosphonium (B103445) salts | Milder reaction conditions, use of aqueous phases, potential for simplified work-up. | Could enable the use of the sodium salt of the carboxylic acid, avoiding the need for the free acid. |

Waste Reduction and By-product Minimization Strategies

A key tenet of green chemistry is the minimization of waste. In the synthesis of this compound, waste is generated from spent reagents, byproducts, and solvents. A comprehensive waste reduction strategy involves several components:

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The reaction of 3-Bromo-5-chlorobenzoic acid with thionyl chloride is relatively atom-economical as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be scrubbed and potentially utilized. acs.org However, methods using phosphorus-based reagents are less atom-economical due to the generation of solid phosphorus-containing waste.

By-product Valorization: The gaseous byproducts, SO₂ and HCl, can be captured and converted into useful chemicals. For example, HCl can be used for pH adjustment in other processes, and SO₂ can be a feedstock for sulfuric acid production, turning a waste stream into a valuable resource.

Catalyst and Solvent Recycling: As discussed previously, the use of recyclable heterogeneous catalysts and the recovery and reuse of solvents are crucial for minimizing waste. Distillation and other separation techniques can be employed to purify and recycle solvents, reducing both raw material consumption and waste disposal costs.

Process Intensification: Adopting continuous flow manufacturing over traditional batch processing can lead to significant waste reduction. Flow reactors offer better control over reaction parameters, leading to higher yields and selectivities, and can minimize the volume of solvent required.

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the broader goals of environmentally responsible chemical manufacturing.

Patent Landscape and Innovation in 3 Bromo 5 Chlorobenzoyl Chloride Chemistry

Analysis of Patented Synthetic Routes

While patents specifically detailing the synthesis of 3-Bromo-5-chlorobenzoyl chloride are not prominently disclosed, the patented methodologies for analogous compounds and its precursors provide a clear picture of the established synthetic pathways. The primary route involves a two-step process: the synthesis of the precursor, 3-bromo-5-chlorobenzoic acid, followed by its conversion to the acyl chloride.

The synthesis of the isomeric compound, 5-bromo-2-chlorobenzoyl chloride, is well-documented in patent literature and serves as a direct analogue. For instance, patent CN111099975A describes a method where 5-bromo-2-chlorobenzoic acid is refluxed with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to yield the corresponding benzoyl chloride google.com. Similarly, US patent 9,315,438 B2 outlines the use of oxalyl chloride in methylene (B1212753) chloride to achieve the same transformation for the 2-chloro-5-bromo isomer googleapis.com. These methods are standard and widely applicable for the conversion of carboxylic acids to their more reactive acyl chloride counterparts.

The synthesis of the necessary precursor, 3-bromo-5-chlorobenzoic acid, also appears in patented procedures, often as a starting material for more complex targets. The preparation of its derivative, 3-bromo-5-chlorophenol (B1291525), has been patented through methods such as the hydrolysis of a diazonium salt precursor, indicating that the core 3-bromo-5-chloro-substituted benzene (B151609) ring is a subject of synthetic patent claims.

The table below summarizes the common patented steps for the synthesis of halogenated benzoyl chlorides, which are applicable to the target compound.

Table 1: Patented Synthetic Steps for Halogenated Benzoyl Chlorides

| Step | Reaction | Reagents & Conditions | Patent Example (Analogous Compound) |

|---|---|---|---|

| 1 | Carboxylic Acid to Acyl Chloride | Thionyl chloride (SOCl₂), DMF (catalyst), reflux | CN111099975A google.com |

| 2 | Carboxylic Acid to Acyl Chloride | Oxalyl chloride ((COCl)₂), methylene chloride | US 9,315,438 B2 googleapis.com |

| 3 | Precursor Synthesis (e.g., Diazotization) | Formation of diazonium salts from anilines, followed by hydrolysis or other substitutions | CN101735023B |

Patented Applications in Pharmaceutical and Agrochemical Industries

This compound is primarily valued as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its utility is often linked to the formation of the 3-bromo-5-chlorophenyl moiety found in various bioactive molecules.

In the pharmaceutical sector, patent literature points to the use of its close derivative, 3-bromo-5-chlorophenol, as a key intermediate. This suggests that this compound, as a direct precursor to the phenol (B47542) via hydrolysis, is integral to these patented inventions. A notable Chinese patent, CN101735023B, explicitly highlights the importance of 3-bromo-5-chlorophenol as an intermediate and cites several US and international patents for its application in:

The preparation of treatments for diseases caused by immunodeficiency viruses.

The synthesis of non-nucleoside reverse transcriptase inhibitors, a class of antiretroviral drugs.

The creation of medicines for treating Alzheimer's disease and mild cognitive impairment.

In the agrochemical industry, halogenated benzoyl derivatives are used in the synthesis of herbicides and pesticides. While patents may not always name this compound explicitly, the 3,5-dihalo-substituted phenyl structure is a common feature in patented herbicidal compounds. For example, patents for pyridine-based herbicides describe molecules containing multiply halogenated phenyl groups, establishing the relevance of intermediates like this compound in this field google.com.

Table 2: Patented Therapeutic and Agrochemical Areas Citing Related Intermediates

| Industry | Application Area | Related Intermediate | Implied Use of this compound |

|---|---|---|---|

| Pharmaceutical | Antiviral (HIV) | 3-Bromo-5-chlorophenol | As a precursor to the phenol intermediate |

| Pharmaceutical | Alzheimer's Disease Treatment | 3-Bromo-5-chlorophenol | As a precursor to the phenol intermediate |

| Agrochemical | Herbicides | Halogenated Phenyl Pyridines | As a building block for the substituted phenyl moiety |

Emerging Patent Trends and Future Innovation Areas

The patent landscape indicates a significant and growing interest in complex, poly-halogenated aromatic compounds for specialized applications, particularly in oncology. A major emerging trend is the development of kinase inhibitors, which are crucial in targeted cancer therapies.

Recent patent reviews and filings show a focus on BRAF inhibitors for the treatment of melanoma and other cancers nih.gov. Many of these advanced therapeutic candidates feature highly substituted and halogenated phenyl rings. For instance, patents for novel BRAF inhibitors describe compounds with similar substitution patterns, highlighting the utility of building blocks that can introduce specific halogen arrangements on a phenyl ring google.comgoogle.com. The 3-bromo-5-chlorophenyl scaffold, provided by this compound, is well-suited for this area of research, offering sites for further chemical modification while influencing the electronic and steric properties of the final molecule.

Future innovation is likely to focus on several key areas:

Next-Generation Kinase Inhibitors: The development of more selective and potent "paradox-breaker" BRAF inhibitors and other kinase modulators will continue to drive demand for precisely substituted intermediates nih.gov.

Novel Agrochemicals: The search for new herbicides and fungicides with improved efficacy and environmental profiles may lead to new patented applications for this and related halogenated benzoyl chlorides.

Process Chemistry Innovation: While the fundamental synthesis is established, future patents may emerge for more efficient, cost-effective, and environmentally friendly ("green") methods of producing di-halogenated benzoyl chlorides at an industrial scale. This could include advancements in catalysis or the use of continuous flow manufacturing processes.

The ongoing research into targeted therapies and advanced agrochemicals ensures that the patent landscape for versatile intermediates like this compound will continue to evolve.

Analytical Method Development for Research Purity and Trace Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 3-Bromo-5-chlorobenzoyl chloride. Given its non-volatile nature and strong UV absorbance due to the aromatic ring, reversed-phase HPLC with UV detection is the method of choice. Commercial standards for the precursor, 3-Bromo-5-chlorobenzoic acid, often specify a purity of greater than 98.0%, a benchmark that is also targeted for the final benzoyl chloride product.

Method development focuses on achieving a balance between speed and resolution. A key aspect is ensuring that all potential impurities are separated from the main component peak. This includes the starting material, 3-Bromo-5-chlorobenzoic acid, and any isomers or related by-products. The use of a photodiode array (PDA) detector is advantageous as it can assess the spectral homogeneity of a chromatographic peak, providing a higher degree of confidence in the purity assessment. For a comprehensive analysis, developing methods with orthogonal separation mechanisms—by varying factors like column chemistry, mobile phase pH, or organic modifier—can help resolve co-eluting impurities.

A typical HPLC method for purity assessment is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Photodiode Array (PDA) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Sample Preparation | Dissolved in acetonitrile |

Gas Chromatography (GC) for Volatile Impurities

While HPLC is ideal for the main, non-volatile compound, Gas Chromatography (GC) is the preferred method for detecting and quantifying volatile impurities. These impurities can include residual solvents from the synthesis and purification steps (e.g., toluene, heptane, or thionyl chloride) or volatile by-products. The high sensitivity of GC, particularly with a Flame Ionization Detector (FID), makes it suitable for trace-level analysis.

The development of a GC method requires selecting a column with appropriate polarity to separate a range of potential volatile compounds. A headspace sampling technique is often employed to introduce only the volatile components into the GC system, thereby protecting the instrument from the non-volatile and reactive benzoyl chloride. Method development involves optimizing the headspace incubation temperature and time, as well as the GC oven temperature program, to ensure the separation of all target analytes. For certain regioisomeric impurities, which can be challenging to separate, specialized GC columns and optimized temperature gradients are critical. longdom.org

| Parameter | Condition |

|---|---|

| Column | DB-624 or similar (for volatile solvents) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 15 min |

Development of Derivatization Strategies for Enhanced Detection

This compound is itself a derivatizing agent, used to tag other molecules for analysis. chromatographyonline.comrsc.orgnih.gov However, in some analytical scenarios, derivatization of the compound or its degradation products can be a useful strategy for enhanced detection or to improve chromatographic behavior. For instance, the primary degradation product of this compound upon exposure to moisture is 3-Bromo-5-chlorobenzoic acid. While this acid can be analyzed by HPLC, its analysis by GC is problematic due to its low volatility and high polarity.

To analyze the benzoic acid by GC, a derivatization step, such as esterification (e.g., methylation to form methyl 3-bromo-5-chlorobenzoate), can be employed. This process converts the polar carboxylic acid into a more volatile and less polar ester, making it amenable to GC analysis. This strategy is particularly useful for trace analysis or when confirming impurity identities using GC-Mass Spectrometry (GC-MS), as the resulting ester provides a clean mass spectrum.

The derivatization reaction must be optimized for yield and reproducibility. Factors to consider include the choice of derivatizing agent, reaction time, temperature, and catalyst. The goal is a rapid and quantitative conversion to a single derivative product to ensure accurate quantification.

Quantitative Analysis of Residual Reactants and By-products

A crucial aspect of quality control is the quantitative analysis of unreacted starting materials and any by-products formed during synthesis. The most common route to this compound is the reaction of 3-Bromo-5-chlorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. Therefore, the primary residual reactant to quantify is the starting benzoic acid.

HPLC with UV detection is the ideal method for this analysis due to the high sensitivity and specificity for the UV-active benzoic acid. A quantitative method requires the development of a calibration curve using certified reference standards of 3-Bromo-5-chlorobenzoic acid. The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results.

Analysis of other potential by-products, such as isomers or products of side reactions, also relies on these validated chromatographic methods. If reference standards for by-products are not available, their levels may be estimated using relative response factors (RRFs) in relation to the main compound, or they can be reported as area percentages.

| Compound | Typical Analytical Method | Reason for Analysis |

|---|---|---|

| 3-Bromo-5-chlorobenzoic acid | HPLC-UV | Unreacted starting material |

| Thionyl chloride | GC (potentially after derivatization) | Residual synthesis reagent |

| Isomeric benzoyl chlorides | HPLC-UV / GC-MS | Process-related impurities |

| Residual Solvents (e.g., Toluene) | Headspace GC-FID | Purification process residuals |

Future Research Directions and Emerging Applications

Exploration of New Chemical Transformations

The reactivity of 3-Bromo-5-chlorobenzoyl chloride is a cornerstone of its utility. Future research is set to expand its synthetic repertoire through the exploration of novel catalytic transformations. While palladium-catalyzed reactions have been instrumental in activating aryl halides, new frontiers in catalysis are expected to unlock unprecedented chemical pathways. researchgate.net

One promising avenue is the development of advanced palladium-catalyzed carbonylation reactions. These reactions, which introduce a carbonyl group into organic molecules, are fundamental in the synthesis of a wide array of valuable compounds, including pharmaceuticals and agrochemicals. researchgate.netrsc.org Future work will likely focus on creating more efficient and selective palladium catalyst systems, potentially incorporating novel phosphine (B1218219) ligands, to control the carbonylation of the dihalogenated ring of this compound with high precision. diva-portal.org This could lead to the atom-economical synthesis of complex carboxylic acid derivatives, ketones, and aldehydes. researchgate.net

Furthermore, the application of photoredox catalysis to reactions involving this compound is an area ripe for exploration. Light-mediated synthesis offers a green and efficient alternative to traditional methods, often proceeding under mild conditions. The development of photocatalytic methods for the selective activation of the C-Br or C-Cl bond would open up new avenues for cross-coupling and other transformations.

Development of Advanced Functional Materials

The rigid and functionalizable aromatic core of this compound makes it an attractive building block for the synthesis of advanced functional materials with tailored properties.

One key area of future research is its incorporation into high-performance polymers, such as aromatic polyamides. The di-functional nature of its derivatives, after conversion of the benzoyl chloride, would allow for its use as a monomer in polymerization reactions. Research in this direction could lead to the development of new polymers with enhanced thermal stability, mechanical strength, and chemical resistance, finding applications in demanding environments. researchgate.netrsc.org

Moreover, the synthesis of porous organic polymers (POPs) and porous organic cages (POCs) using this compound as a key precursor is a burgeoning field. mdpi.com These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. The defined geometry and reactive sites of this compound could be exploited to create highly ordered and functional porous structures.

Integration with Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, efficiency, and scalability. The integration of this compound into automated flow chemistry platforms is a significant future research direction.

Continuous flow methods are particularly well-suited for handling reactive intermediates like acyl chlorides, minimizing the risks associated with their handling on a large scale. nih.gov Future research will likely focus on developing robust and efficient flow protocols for reactions involving this compound, enabling the on-demand synthesis of its derivatives. This is particularly relevant for the production of pharmaceutical intermediates, where precise control over reaction parameters is crucial. rsc.org The development of such methods would represent a safer and more economical approach to the synthesis of valuable compounds. nih.gov

Design of Novel Bioactive Molecules

The 3-bromo-5-chlorobenzoyl moiety serves as a versatile scaffold for the design and synthesis of novel bioactive molecules with potential applications in medicine and agriculture.

In the realm of medicinal chemistry, this compound is a valuable starting material for generating libraries of compounds for drug discovery. ajgreenchem.com Its derivatives are being investigated as potential anticancer agents, with research focusing on their ability to induce apoptosis and inhibit key enzymes involved in cancer progression, such as VEGFR-2. mdpi.comnih.gov The synthesis of benzoxazole-benzamide conjugates and other heterocyclic systems incorporating the 3-bromo-5-chlorophenyl group has shown promise in developing new anti-proliferative agents. nih.gov

In agrochemical research, this compound derivatives are being explored for the development of new herbicides and fungicides. ambeed.comnih.gov The unique substitution pattern of the aromatic ring can be systematically modified to optimize the biological activity and selectivity of these compounds, leading to the discovery of novel crop protection agents. nih.gov

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives create opportunities for interdisciplinary research at the interface of chemistry, biology, and materials science.

One exciting area is the development of chemosensors for the detection of metal ions and other analytes. For instance, benzoylthiourea (B1224501) derivatives incorporating the 3-bromo-5-chlorophenyl group have been shown to act as colorimetric sensors for copper ions (Cu2+). researchgate.net Future research could expand this concept to create a range of sensors for environmental monitoring and biomedical diagnostics.

Furthermore, this compound can be used as a molecular probe to study biological systems. thno.org By attaching fluorescent tags or other reporter groups, derivatives of this compound can be designed to bind to specific enzyme active sites or other biological targets, allowing for their visualization and characterization. thno.org This interdisciplinary approach can provide valuable insights into complex biological processes and aid in the development of new diagnostic tools.

Q & A

Q. What are the established synthesis protocols for 3-bromo-5-chlorobenzoyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves converting substituted benzoic acid derivatives to acyl chlorides. A common method starts with 3-bromo-5-chlorobenzoic acid , which reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride. The reaction requires refluxing in an inert solvent (e.g., dichloromethane) for 4–6 hours, followed by solvent removal under reduced pressure . Yield optimization (70–85%) depends on strict moisture control and stoichiometric excess of SOCl₂ (1.5–2.0 equivalents). Alternative chlorinating agents like oxalyl chloride may reduce side reactions in sensitive substrates .

Q. What analytical techniques are recommended for characterizing this compound, and what spectral benchmarks should researchers expect?

Key characterization methods include:

- NMR Spectroscopy : H NMR in CDCl₃ shows aromatic protons as a singlet (δ 7.8–8.1 ppm) due to symmetry. C NMR peaks for carbonyl (C=O) appear at ~168 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ and C-Br/C-Cl stretches at 650–750 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 253 (isotopic pattern reflects Br/Cl).

- Elemental Analysis : Expected C: 33.3%, H: 1.2%, Br: 31.6%, Cl: 14.0% (theoretical for C₇H₃BrCl₂O) .

Q. How should researchers handle and store this compound to prevent decomposition?

The compound is moisture-sensitive and hydrolyzes to 3-bromo-5-chlorobenzoic acid. Storage recommendations:

- Use airtight, amber glass vials under inert gas (N₂/Ar) at –20°C.

- Avoid aqueous solvents; reactions should occur in anhydrous conditions (e.g., THF, DCM).

- Decomposition is indicated by precipitate formation (benzoic acid derivative) or IR loss of C=O stretch .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing effects of Br and Cl substituents activate the carbonyl carbon for nucleophilic attack. Steric hindrance from the meta-substituents directs nucleophiles (e.g., amines, alcohols) to the para position relative to the electron-deficient carbonyl group. Kinetic studies using DFT calculations suggest a two-step mechanism: (1) slow nucleophilic addition forming a tetrahedral intermediate, followed by (2) rapid chloride elimination .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

Discrepancies often arise from:

- Impurities : Residual solvents (e.g., DCM) or unreacted starting materials. Purify via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (toluene).

- Polymorphism : Crystalline forms may vary. Use differential scanning calorimetry (DSC) to identify phase transitions.

- Moisture Exposure : Hydrolysis products (e.g., benzoic acid) alter melting points. Validate purity via HPLC (≥95%) and cross-reference spectral data with authenticated samples .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses (e.g., peptide coupling or polymer chemistry)?

- Protection of Reactive Sites : Use temporary protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired acylation.

- Low-Temperature Reactions : Conduct couplings at 0–5°C to reduce hydrolysis.

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and minimize side-product formation .

Q. How does the stability of this compound compare to its analogs (e.g., 3,5-dichlorobenzoyl chloride) under thermal stress?

Thermogravimetric analysis (TGA) shows decomposition onset at 120°C for this compound, compared to 150°C for 3,5-dichlorobenzoyl chloride. The bromine substituent lowers thermal stability due to weaker C-Br bonds. For high-temperature applications, substitute with fluorine analogs or stabilize via co-crystallization .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate the hydrolysis rate of this compound in different solvents?

- Method : Monitor hydrolysis via in-situ IR or H NMR in solvents (e.g., THF, DMSO, acetone) with controlled water content (0.1–5% v/v).

- Parameters : Track C=O peak reduction over time. Calculate rate constants (k) using pseudo-first-order kinetics.

- Controls : Include anhydrous solvent blanks and standardize temperature (±0.5°C) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.